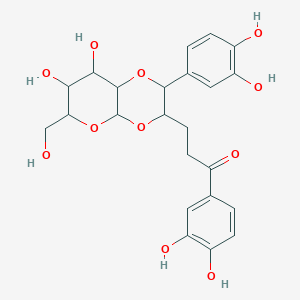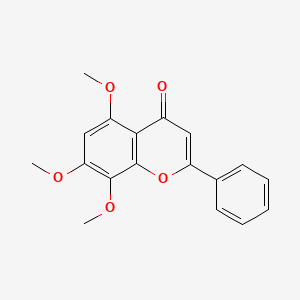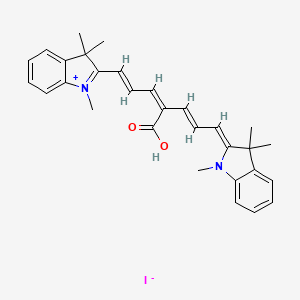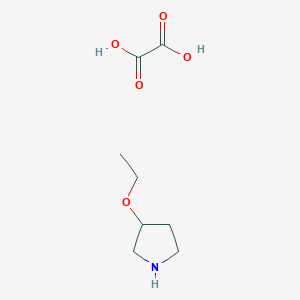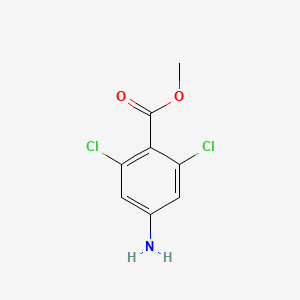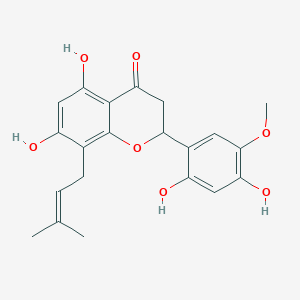
Kushenol W
Vue d'ensemble
Description
Kushenol W is a prenylated flavonoid that can be isolated from the root of Sophora flavescens . It has been found to have an antimicrobial effect, with a minimum inhibitory concentration (MIC) of 10 μg/mL for Staphylococcus aureus .
Molecular Structure Analysis
Kushenol W has a molecular weight of 386.40 and its molecular formula is C21H22O7 . The specific structure is not provided in the retrieved sources.Physical And Chemical Properties Analysis
Kushenol W has a molecular weight of 386.40 and its molecular formula is C21H22O7 . Additional physical and chemical properties are not provided in the retrieved sources.Applications De Recherche Scientifique
Anti-inflammatory and Anti-oxidative Stress Activities
- Kushenol C, a related compound, shows promising anti-inflammatory and anti-oxidative stress effects. It has been observed to suppress the production of inflammatory mediators and enhance the body's antioxidant defense system in various cellular models. This suggests potential therapeutic applications in treating inflammatory diseases (Cho et al., 2020).
Antitumor Activities
- Kushen flavonoids, including Kushenol W, exhibit significant antitumor activities. They have been found to inhibit the growth of various tumor cell lines and enhance the antitumor activities of certain drugs like Taxol. This positions Kushen flavonoids as potential novel antitumor agents (Sun et al., 2007).
Hepatoprotective Effects
- Kushenol C from S. flavescens has demonstrated protective effects against liver injury. It reduces oxidative stress in hepatocellular carcinoma cells and attenuates hepatotoxicity in mice models. This suggests its potential as a therapeutic agent against liver injury (B. Cho et al., 2021).
Antipruritic and Anti-inflammatory Effects
- Kushenol F, a compound similar to Kushenol W, has been studied for its efficacy in treating atopic dermatitis through the suppression of thymic stromal lymphopoietin production. This indicates its potential as a therapeutic candidate for treating skin inflammatory conditions (Jo et al., 2022).
Potential as Allosteric Site Binders in Cancer Therapy
- Research on flavonoids like Kushenol E, closely related to Kushenol W, reveals their role as allosteric site binders of enzymes involved in cancer pathways. This highlights their potential in anticancer therapy (Almeida & Santos-Filho, 2022).
GABAA Receptor Modulation
- Studies have identified compounds in S. flavescens, including Kushenol variants, as modulators of GABAA receptors. This discovery contributes to understanding the plant's traditional use in treating various lung diseases and positions these compounds as potential modulators for neurological conditions (Yang et al., 2011).
Antioxidant Properties
- Prenylated flavonoids from S. flavescens, like Kushenol, have been re-evaluated for their antioxidant effects. They exhibit significant antioxidant potential in various assays, indicating their role in anti-inflammatory activity due to their antioxidant properties (Jung et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
Kushenol W, a prenylated flavonoid isolated from the root of Sophora flavescens, has been found to exhibit antimicrobial effects . It has been suggested to target Staphylococcus aureus , with a minimum inhibitory concentration (MIC) of 10 μg/mL . In addition, it has been suggested to have antiviral properties .
Mode of Action
It is known that kushenol w interacts with its targets to exert its antimicrobial and potential antiviral effects
Biochemical Pathways
Kushenol W is believed to affect several biochemical pathways. For instance, it has been suggested to inhibit the activation of signal transducer and activator of transcription 1 (STAT1), STAT6, and nuclear factor kappa B (NF-κB) in stimulated macrophage cell lines . It also upregulates the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and Akt in the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway in skin cell lines .
Pharmacokinetics
It is known that the compound is a prenylated flavonoid , which suggests it may have good bioavailability due to the lipophilic nature of prenylated compounds
Result of Action
Kushenol W has been shown to have antimicrobial effects, particularly against Staphylococcus aureus . It also exhibits anti-inflammatory and anti-oxidative stress activities . For instance, it has been shown to suppress the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages .
Propriétés
IUPAC Name |
2-(2,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-10(2)4-5-11-13(22)8-16(25)20-17(26)9-18(28-21(11)20)12-6-19(27-3)15(24)7-14(12)23/h4,6-8,18,22-25H,5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQQRODECSTJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3O)O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kushenol W | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



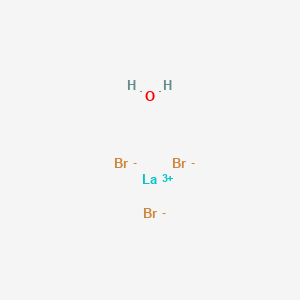
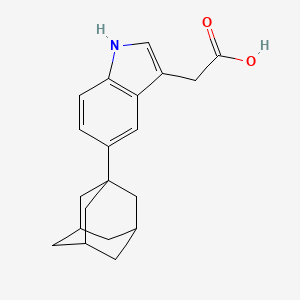
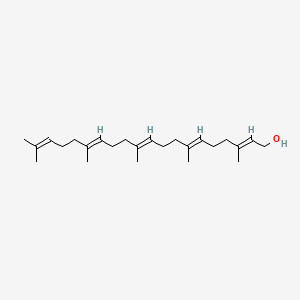

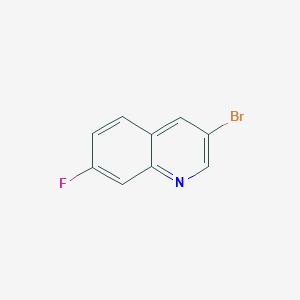
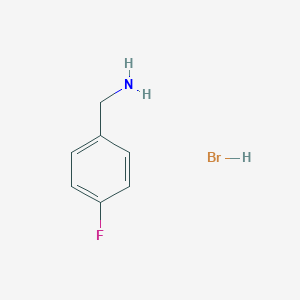
![[Rucl(P-cymene)((S)-tolbinap)]CL](/img/structure/B3028580.png)


